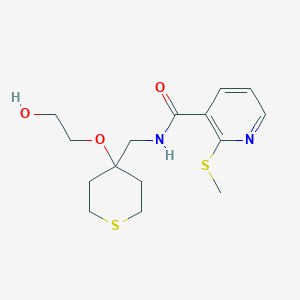
1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol, also known as dioxole, is a type of organic compound containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, and safety information. For example, 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol, a related compound, has a molecular weight of 166.17, and it is a solid .
Wirkmechanismus
The mechanism of action of BDMU is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in various biological processes. BDMU has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, and acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
BDMU has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to have antioxidant properties, which can help protect cells from oxidative stress. BDMU has also been shown to have antitumor properties, which can help inhibit the growth and spread of cancer cells. Additionally, BDMU has been shown to have antiviral properties, which can help prevent the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
BDMU has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high purity level. Additionally, BDMU has been shown to exhibit a wide range of biological activities, making it a useful compound for studying various biological processes. However, one limitation is that the mechanism of action of BDMU is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving BDMU. One potential direction is to further investigate the mechanism of action of this compound. Additionally, BDMU has potential applications in the treatment of neurodegenerative diseases and diabetes, so further research in these areas could be beneficial. Finally, there is a need for more studies to investigate the potential toxicity of BDMU, as this information is crucial for determining its safety for human use.
Conclusion:
In conclusion, 1-(2H-1,3-benzodioxol-5-ylmethyl)-3-methylurea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and antiviral activities. BDMU has potential applications in the treatment of neurodegenerative diseases and diabetes, and there is a need for further research in these areas. Overall, BDMU is a promising compound for scientific research, and its potential applications in various fields make it an important area of study.
Synthesemethoden
BDMU can be synthesized using various methods, including the reaction of 2,3-dihydroxybenzaldehyde with methyl isocyanate in the presence of a base. This reaction produces BDMU as a white crystalline solid with a high purity level. The synthesis of BDMU is relatively straightforward and can be performed using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
BDMU has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, and antiviral activities. BDMU has also been shown to have potential applications in the treatment of neurodegenerative diseases and diabetes.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-10(13)12-5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSHLXIXWFEGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetonitrile](/img/structure/B2544397.png)


![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2544401.png)
amine](/img/structure/B2544403.png)
![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2544410.png)
